3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]
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Overview
Description
3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorobenzyl and sulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Methanediylbis[6-({[(3-methylphenoxy)acetyl]amino)benzoic acid]
- 3,3’-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid]
Uniqueness
Compared to similar compounds, 3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] is unique due to its specific dichlorobenzyl and sulfanyl groups, which may confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H26Cl4N2O6S2 |
---|---|
Molecular Weight |
752.5 g/mol |
IUPAC Name |
5-[[3-carboxy-4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]phenyl]methyl]-2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C33H26Cl4N2O6S2/c34-22-5-3-20(26(36)12-22)14-46-16-30(40)38-28-7-1-18(10-24(28)32(42)43)9-19-2-8-29(25(11-19)33(44)45)39-31(41)17-47-15-21-4-6-23(35)13-27(21)37/h1-8,10-13H,9,14-17H2,(H,38,40)(H,39,41)(H,42,43)(H,44,45) |
InChI Key |
ZSSAPGYMZOQAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CSCC3=C(C=C(C=C3)Cl)Cl)C(=O)O)C(=O)O)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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